Methyl 2-(trifluoromethyl)isonicotinate chemical properties
Methyl 2-(trifluoromethyl)isonicotinate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(trifluoromethyl)isonicotinate.
Strategic Fluorination in Heterocyclic Scaffolds
Executive Summary
Methyl 2-(trifluoromethyl)isonicotinate (CAS: 588702-68-5) is a critical pyridine building block characterized by the presence of a trifluoromethyl (
Molecular Identity & Physicochemical Profile[1][2][3]
The introduction of the electron-withdrawing
| Property | Data | Note |
| IUPAC Name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |
| CAS Number | 588702-68-5 | Confirmed |
| Molecular Formula | ||
| Molecular Weight | 205.13 g/mol | |
| Physical State | Low-melting solid or Colorless Liquid | MP range: 84–85 °C (Pure form) |
| Boiling Point | ~207–209 °C (Predicted) | |
| LogP (Predicted) | ~2.1 | Enhanced lipophilicity vs. non- |
| pKa (Conj.[3][4][5] Acid) | ~1.5–2.0 | |
| Storage | Inert atmosphere, 2–8°C | Moisture sensitive (ester hydrolysis) |
Synthetic Accessibility
Synthesis of Methyl 2-(trifluoromethyl)isonicotinate is generally achieved through two primary strategies: Classical Esterification (from the acid) or Innate C-H Trifluoromethylation (from the ester).[2]
Route A: Fischer Esterification (Scalable)
The most reliable route for large-scale preparation involves the acid-catalyzed esterification of commercially available 2-(trifluoromethyl)isonicotinic acid.
-
Reagents: Methanol (solvent/reactant),
or (catalyst). -
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by methanol.[2]
Route B: Minisci-Type Radical Trifluoromethylation (Modern)
Direct functionalization of methyl isonicotinate using
-
Reagents: Methyl isonicotinate, Langlois reagent (
), and an oxidant (e.g., TBHP or Fenton's reagent). -
Selectivity: The nucleophilic nature of the radical attack favors the electron-deficient C2 position of the protonated pyridine ring.[2]
Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B is preferred for late-stage diversification.
Reactivity & Functionalization[7][8][9]
The chemical behavior of Methyl 2-(trifluoromethyl)isonicotinate is defined by two reactive centers: the Ester (C4) and the Pyridine Ring .[2]
Ester Transformations
The ester moiety serves as a versatile handle for scaffold elongation.[2]
-
Hydrolysis: Quantitative conversion to 2-(trifluoromethyl)isonicotinic acid using LiOH or NaOH.[2]
-
Reduction: Conversion to the primary alcohol (2-(trifluoromethyl)pyridin-4-yl)methanol using
(mild) or (strong). -
Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,2,4-triazoles and oxadiazoles (common pharmacophores).
Ring Reactivity[5]
-
Nucleophilic Substitution: The
group is generally stable and does not act as a leaving group under standard conditions.[2] However, it strongly deactivates the ring, making the C6 position susceptible to nucleophilic attack if activated (e.g., via N-oxide formation). -
Reduction: The electron-deficient ring is easier to reduce (e.g., hydrogenation to piperidine) compared to non-fluorinated analogs.[2]
Figure 2: Divergent synthesis map starting from the ester core.
Experimental Protocols
Protocol A: Hydrolysis to Carboxylic Acid
Use Case: Generating the free acid for coupling reactions.
-
Dissolution: Dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Base Addition: Add LiOH·H2O (2.0 equiv) in one portion.[2]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[2]
-
Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (3x).[2]
-
Purification: Dry organic layer over
and concentrate. The product usually precipitates as a white solid.[2]
Protocol B: Formation of Acyl Hydrazide
Use Case: Precursor for triazole synthesis.[2]
-
Setup: Dissolve the ester (1.0 equiv) in absolute ethanol (0.5 M).
-
Reagent: Add Hydrazine hydrate (5.0 equiv) dropwise.
-
Conditions: Heat to reflux (80°C) for 6–12 hours.
-
Isolation: Cool the mixture to 0°C. The hydrazide product often crystallizes out.[2] Filter and wash with cold ethanol.[2]
Applications in Drug Discovery
The 2-(trifluoromethyl)isonicotinyl motif is a bioisostere for substituted phenyl rings and other heteroaromatics.[2]
-
Metabolic Blocking: The
group at the C2 position blocks the site most susceptible to oxidative metabolism (CYP450), significantly increasing the half-life ( ) of the drug molecule.[2] -
Lipophilicity Modulation: The fluorine atoms increase lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.[2]
-
Conformational Locking: The steric bulk of the
group (similar volume to an isopropyl group) can lock the conformation of the drug-receptor complex.[2]
Safety & Handling (MSDS Summary)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2][8] |
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2]
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[2]
-
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.[2]
References
-
Synthesis & Properties: American Elements. "Methyl 2-(trifluoromethyl)isonicotinate Product Specifications." Available at:
-
Radical Trifluoromethylation (Minisci): Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles."[2][9] Proceedings of the National Academy of Sciences (2011).[2] (Contextual grounding for Route B).
-
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Methyl isonicotinate derivatives." Available at:
-
Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews (2008).[2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 异烟酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
